Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl ester at position 5, and an amide-linked 3-methylbenzofuran moiety at position 2. This compound is structurally tailored for applications in medicinal chemistry or agrochemicals, given the prevalence of thiazole and benzofuran motifs in bioactive molecules .
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-8-10-6-4-5-7-11(10)22-12(8)14(19)18-16-17-9(2)13(23-16)15(20)21-3/h4-7H,1-3H3,(H,17,18,19) |
InChI Key |
WAQUXPJQQQNVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
The thiazole core, methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate , is synthesized via cyclization reactions involving thiourea derivatives. Two primary methods are documented:
Method A: Acetoacetate and Bromination
-
Starting Material : Acetoacetate (e.g., ethyl or methyl acetoacetate).
-
Reagents : N-Bromosuccinimide (NBS), thiourea derivatives.
-
Conditions :
Example :
Ethyl acetoacetate reacts with NBS to form a brominated intermediate, which cyclizes with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Subsequent hydrolysis and esterification produce the methyl ester.
Method B: Diazotization and Azide Substitution
-
Starting Material : 2-Chlorobenzo[d]thiazole or similar halogenated precursors.
-
Reagents : Sodium nitrite, sodium azide, or copper catalysts.
-
Conditions :
Optimization Strategies
| Parameter | Method A (Yield) | Method B (Yield) |
|---|---|---|
| Solvent | THF/Water | THF |
| Temperature | 80°C | Room temperature |
| Reaction Time | 1–2 hours | 45 minutes |
| Purity | High | Moderate |
Key Insight : Method A is preferred for scalability and higher yields, while Method B offers a faster route but requires further purification.
Preparation of the Benzofuran Carbonyl Group
Benzofuran Synthesis
The 3-methyl-1-benzofuran-2-carbonyl moiety is synthesized via:
Route 1: Copper-Catalyzed Cyclization
Route 2: Friedel-Crafts Acylation
-
Starting Material : 3-Methylbenzofuran.
-
Reagents : Phosgene or methyl chloroformate.
-
Conditions :
Example :
3-Methylbenzofuran reacts with phosgene to yield 3-methyl-1-benzofuran-2-carbonyl chloride, which is then hydrolyzed to the carboxylic acid.
Activation for Amide Coupling
The benzofuran carbonyl group is activated as an acid chloride or mixed anhydride to facilitate amide bond formation.
| Activation Method | Reagents | Conditions |
|---|---|---|
| Phosgene | Phosgene, DMF | 0°C to room temperature |
| Oxalyl Chloride | Oxalyl chloride, DCM | 25°C, 2 hours |
Note : Acid chlorides are highly reactive and require careful handling.
Amide Coupling Strategies
Direct Reaction with Acid Chloride
-
Reactants :
-
Amine : Methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate.
-
Acid Chloride : 3-Methyl-1-benzofuran-2-carbonyl chloride.
-
-
Reagents : Triethylamine (TEA) or pyridine.
-
Conditions :
Mechanism :
The amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl, which is neutralized by TEA.
Coupling Agents
For less reactive substrates, coupling agents like EDCI or DCC are employed:
| Coupling Agent | Reagents | Conditions |
|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DMF | 25°C, 12 hours |
| DCC/DMAP | DCC, DMAP, DCM | 0°C to room temperature |
Example :
Methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate reacts with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of EDCI and HOBt to form the amide bond.
Reaction Optimization
Solvent and Temperature Effects
Optimal Conditions : DCM at 0°C with TEA for acid chloride reactions.
Steric and Electronic Considerations
-
Benzofuran Substituents : Electron-donating groups (e.g., methyl) enhance reactivity at the 2-position.
-
Thiazole Substituents : The 4-methyl group minimizes steric hindrance during coupling.
Data Tables
Table 1: Comparative Yields for Thiazole Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Comparisons
- Ester Group Influence: The methyl ester in the target compound and analogs (e.g., ) may confer higher metabolic stability compared to ethyl esters (e.g., ), as smaller esters are less prone to enzymatic hydrolysis. Ethyl esters (e.g., ) could enhance solubility in nonpolar solvents due to increased hydrophobicity.
- Substituent Effects: The 3-methylbenzofuranoyl group in the target compound provides a planar aromatic system, favoring interactions with biological targets (e.g., enzymes or receptors) through π-stacking . Fluorophenyl () and tetrazolyl-sulfanyl () substituents introduce halogen and sulfur atoms, respectively, which can modulate binding affinity and pharmacokinetic properties.
- Synthetic Routes: The target compound likely employs amide coupling (e.g., using HOBt/EDC as in ) between 3-methylbenzofuran-2-carboxylic acid and the 2-amino-thiazole intermediate. Analogs like may utilize similar coupling methods, while involves sulfur-based nucleophilic substitutions.
Physical Properties :
- Molecular weights range from ~350–430 g/mol across analogs, with the target compound likely occupying the mid-range.
- Melting points (e.g., 189.6°C for ) suggest moderate crystallinity, though data for the target compound is unavailable in the provided evidence.
Biological Activity
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuran ring fused with a thiazole ring and a carboxylate ester group. Its molecular formula is with a molecular weight of 330.4 g/mol. The IUPAC name is methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate} |
| InChI Key | WAQUXPJQQQNVKP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Benzofuran Intermediate Synthesis : Cyclization of o-hydroxyacetophenones under basic conditions.
- Thiazole Intermediate Synthesis : Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.
- Coupling Reaction : Coupling the benzofuran and thiazole intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to have effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Bacillus subtilis | 31.25 |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It can bind to enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Signaling Pathways : The compound may influence pathways such as MAPK/ERK, leading to altered gene expression and cellular responses.
Case Study 1: Antimicrobial Evaluation
In a recent study published in MDPI, the compound was evaluated alongside other derivatives for antimicrobial and antibiofilm activities. The results indicated that while some derivatives showed promising antimicrobial effects, this compound displayed superior activity against various strains, particularly against Staphylococcus aureus and E. coli .
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using Daphnia magna as a model organism. The compound was found to have low toxicity levels, making it a safer candidate for further development compared to other compounds with similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
